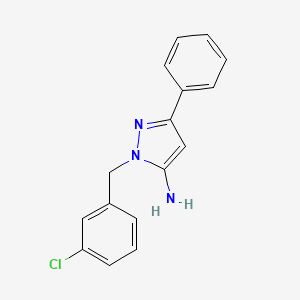

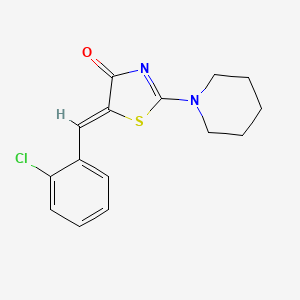

![molecular formula C14H12O3 B5535913 5-乙基-3-甲基-7H-呋喃并[3,2-g]色烯-7-酮](/img/structure/B5535913.png)

5-乙基-3-甲基-7H-呋喃并[3,2-g]色烯-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furochromenones are a group of organic compounds characterized by a fused furo[3,2-g]chromen-7-one backbone. These compounds are known for their diverse pharmacological activities and are subjects of synthesis due to their complex structure and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of furochromenones and related compounds typically involves multistep reactions, including the formation of the chromenone core followed by the introduction of the furan ring. Kumar et al. (2015) presented a green, catalyst-free, and solvent-free method for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, offering a high-yielding, environmentally friendly approach (Kumar, T. Kaur, V. Gupta, & A. S. Sharma, 2015). Similarly, Zhou et al. (2013) developed a novel synthesis for substituted furo[3,2-c]chromen-4-ones via a four-component reaction that involves sequential Michael addition and nucleophilic additions, showcasing the chemical versatility and synthetic accessibility of these molecules (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of furochromenones is defined by the presence of fused furan and chromenone rings. Detailed structural elucidation is typically achieved through spectroscopic methods such as NMR and X-ray crystallography. For instance, Manolov et al. (2012) determined the structure of a related bis(coumarin) compound through single-crystal X-ray crystallography, highlighting the intricate hydrogen bonding patterns that influence the molecule's stability and reactivity (Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).

Chemical Reactions and Properties

Furochromenones undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the reactive sites present in both the furan and chromenone moieties. These reactions are utilized to further functionalize the molecules for potential biological applications. Ahmad et al. (2022) discussed the selective synthesis of furo[3,2-c]chromenone derivatives via reactions of methyl enol ethers, demonstrating the chemical reactivity and potential for structural diversity within this class of compounds (Ahmad & F. Khan, 2022).

科学研究应用

抗氧化和抗炎特性

色烯基衍生物,包括与“5-乙基-3-甲基-7H-呋喃并[3,2-g]色烯-7-酮”类似的化合物,已从海洋生物中分离出来,并表现出显着的抗氧化和抗炎活性。这些化合物显示出与已知标准相当的自由基清除活性,以及较高的抗 5-脂氧合酶活性,表明其作为功能性食品和药物应用中生物活性先导的潜力 (Joy & Chakraborty, 2017)。

合成化学创新

基于色烯衍生物合成的噻唑烷-4-酮的研究揭示了针对革兰氏阳性菌和革兰氏阴性菌的潜在抗菌活性。这强调了基于色烯的结构在开发新型抗菌剂中的多功能性 (Čačić 等,2009)。

晶体结构解析

与“5-乙基-3-甲基-7H-呋喃并[3,2-g]色烯-7-酮”密切相关的化合物的晶体结构已经确定,揭示了有助于我们了解其化学行为和在生物系统中潜在相互作用的不同构象 (Atta-ur-rahman 等,2004)。

绿色合成方法

已经开发出一种绿色、无催化剂、无溶剂的官能化色烯衍生物合成方法,强调了环保化学过程的重要性。这种方法不仅减少了对环境的影响,还提高了合成过程的效率和产率 (Kumar 等,2015)。

新型类黄酮发现

从天然来源(如 Millettia ovalifolia 树皮)中发现新型类黄酮和新的来源化合物,包括与“5-乙基-3-甲基-7H-呋喃并[3,2-g]色烯-7-酮”结构相关的化合物,证明了人们持续对天然产物作为新治疗剂来源的兴趣。此类化合物显示出对碳酸酐酶-II 的显着抑制作用,表明在治疗各种疾病中具有潜在应用 (Rahman 等,2015)。

属性

IUPAC Name |

5-ethyl-3-methylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-9-4-14(15)17-13-6-12-10(5-11(9)13)8(2)7-16-12/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKQCXJDPAQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=C3C(=COC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

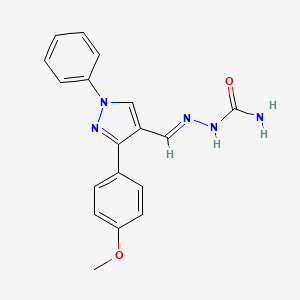

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

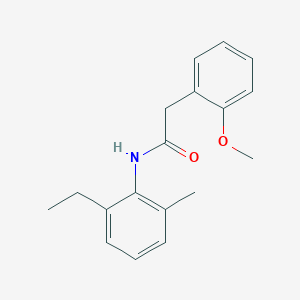

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

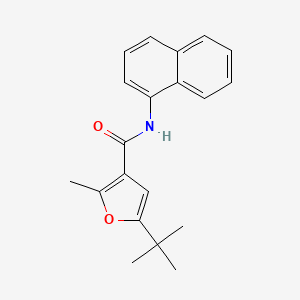

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)